![molecular formula C12H15NOS B025593 1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol CAS No. 107401-57-0](/img/structure/B25593.png)
1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BMBO and has been studied for its various properties and effects. In
Mechanism Of Action
The exact mechanism of action of BMBO is not fully understood, but it is believed to act on various receptors in the brain, including the GABA-A receptor and the NMDA receptor. It may also have antioxidant properties and protect against oxidative stress.
Biochemical and Physiological Effects:
BMBO has been shown to have a variety of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic effects. It may also increase acetylcholine levels and improve cognitive function.
Advantages And Limitations For Lab Experiments
BMBO has several advantages for lab experiments, including its high purity and stability. However, it may be difficult to obtain in large quantities and its effects may vary depending on the specific experimental conditions.
Future Directions
There are several potential future directions for research on BMBO. It may be useful in the development of new treatments for neurodegenerative diseases, as well as in the study of the mechanisms underlying anxiety and cognitive function. Further research is needed to fully understand the effects and potential applications of this compound.
Synthesis Methods
BMBO can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol and 3-methyl-2-butanone in the presence of a catalyst. This method has been shown to be effective in producing high yields of pure BMBO.
Scientific Research Applications
BMBO has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
107401-57-0 |
|---|---|
Product Name |
1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol |
Molecular Formula |
C12H15NOS |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C12H15NOS/c1-8(2)10(14)7-12-13-9-5-3-4-6-11(9)15-12/h3-6,8,10,14H,7H2,1-2H3 |
InChI Key |
QYDGONXPYDJFKR-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC1=NC2=CC=CC=C2S1)O |
Canonical SMILES |
CC(C)C(CC1=NC2=CC=CC=C2S1)O |
synonyms |
2-Benzothiazoleethanol,alpha-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



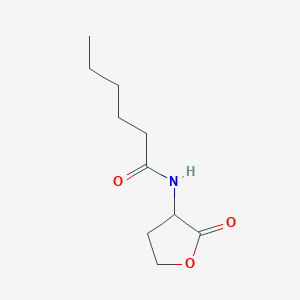
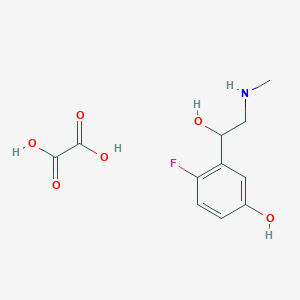
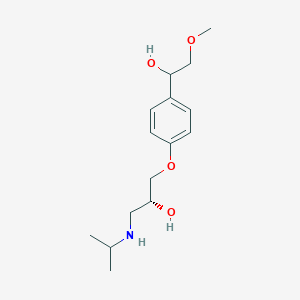
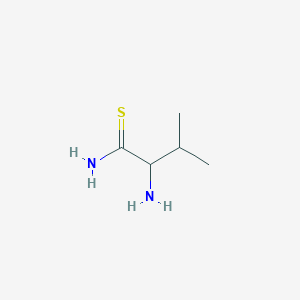
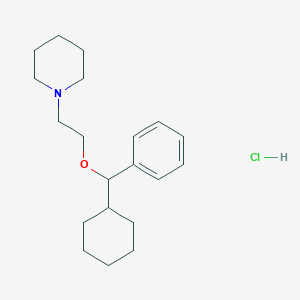
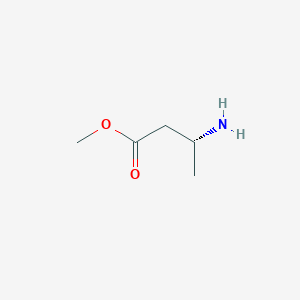
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B25520.png)
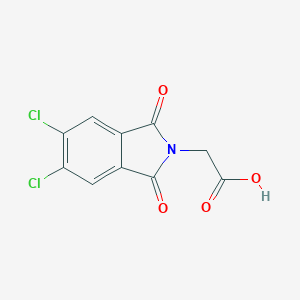
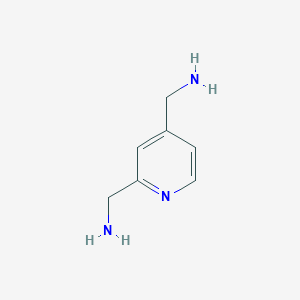

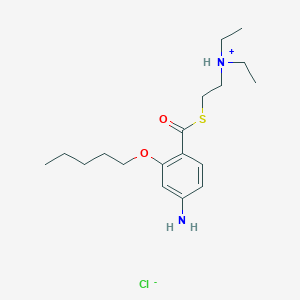
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)